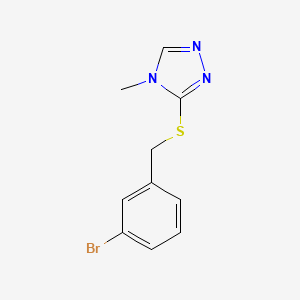

3-((3-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-14-7-12-13-10(14)15-6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVTVOCGIAIQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Bromobenzyl Thio 4 Methyl 4h 1,2,4 Triazole

Retrosynthetic Analysis of the 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole Scaffold

A retrosynthetic analysis of the target molecule identifies two primary disconnection points that inform the most logical synthetic routes. The most evident disconnection is at the thioether bond (C-S), which simplifies the molecule into two key synthons: a nucleophilic sulfur-containing triazole and an electrophilic bromobenzyl group.

Disconnection 1 (C-S Bond): This primary disconnection breaks the thioether linkage. This leads back to the key intermediate, 4-methyl-4H-1,2,4-triazole-3-thiol, and a suitable alkylating agent, 3-bromobenzyl halide (such as 3-bromobenzyl bromide). This approach is the most common and direct for synthesizing thioether derivatives of mercapto-triazoles.

Disconnection 2 (Triazole Ring): A further disconnection of the 4-methyl-4H-1,2,4-triazole-3-thiol intermediate breaks down the heterocyclic ring. This retrosynthetic step leads to simpler precursors such as a methyl-substituted hydrazide or thiosemicarbazide (B42300) and a one-carbon source, often derived from carbon disulfide or a related compound. This pathway focuses on building the triazole ring from acyclic starting materials.

This analysis suggests that a convergent synthesis, where the triazole ring is first constructed and then coupled with the bromobenzyl moiety, is a highly feasible and widely practiced strategy.

Conventional Synthetic Routes for 1,2,4-Triazole (B32235) Thioether Derivatives

Traditional methods for synthesizing compounds like this compound typically involve a two-stage process: formation of the substituted mercapto-triazole ring, followed by S-alkylation.

The formation of the 4-methyl-4H-1,2,4-triazole-3-thiol core is a critical step that relies on intramolecular cyclization. A common and effective method begins with the reaction of a substituted hydrazide with an isothiocyanate or carbon disulfide in a basic medium. researchgate.net

For the target molecule, the synthesis of the intermediate 4-methyl-4H-1,2,4-triazole-3-thiol would involve the following general steps:

Reaction of methylhydrazine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazinate salt.

Cyclization of this intermediate, often by heating with hydrazine (B178648) hydrate (B1144303) or by acidic/basic treatment, which results in the formation of the 1,2,4-triazole-3-thiol ring. mdpi.com

The most direct and widely used method for synthesizing the final product is the nucleophilic substitution reaction between the pre-formed 4-methyl-4H-1,2,4-triazole-3-thiol and a 3-bromobenzyl halide. mdpi.com The thiol group of the triazole is readily deprotonated by a base to form a highly nucleophilic thiolate anion, which then attacks the electrophilic benzylic carbon of the 3-bromobenzyl halide, displacing the halide and forming the thioether bond.

Typical Reaction Conditions:

Triazole Precursor: 4-methyl-4H-1,2,4-triazole-3-thiol

Alkylating Agent: 3-bromobenzyl bromide or 3-bromobenzyl chloride

Base: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt)

Solvent: Ethanol, dimethylformamide (DMF), or acetone (B3395972)

The reaction proceeds efficiently under mild conditions, often at room temperature or with gentle heating, to give high yields of the desired S-alkylated product. researchgate.net Studies on the alkylation of similar 3-mercapto-1,2,4-triazoles have shown that S-alkylation is highly favored over N-alkylation due to the higher nucleophilicity of the sulfur atom in the thiolate form. researchgate.netnih.gov

| Reactant A | Reactant B | Base | Solvent | Product | Ref |

| 4-methyl-4H-1,2,4-triazole-3-thiol | 3-bromobenzyl bromide | NaOH | Ethanol | This compound | researchgate.net |

| 4-methyl-4H-1,2,4-triazole-3-thiol | 3-bromobenzyl chloride | K₂CO₃ | DMF | This compound | nih.gov |

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, synthetic chemistry has moved towards more sustainable and efficient methods. These include microwave-assisted synthesis and multicomponent reactions, which offer significant advantages over conventional techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org For the synthesis of this compound, microwave irradiation can be applied to the S-alkylation step (Section 2.2.2). The use of microwave energy can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products. mdpi.comrsc.org

The mechanism involves the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. pnrjournal.com This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. rjptonline.org

| Method | Typical Reaction Time | Typical Yield | Advantages | Ref |

| Conventional Heating | 4-12 hours | 75-85% | Simple setup | researchgate.net |

| Microwave Irradiation | 5-20 minutes | 85-95% | Rapid, high yield, energy efficient | mdpi.comrsc.org |

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a final product, represent a highly efficient and atom-economical synthetic strategy. rsc.org While a direct MCR to form the final target molecule in one step is complex, MCRs can be employed to rapidly construct the core 1,2,4-triazole ring. acs.org

For instance, a three-component reaction could potentially involve a hydrazine derivative, an isocyanide, and a sulfur source to build a substituted mercapto-triazole scaffold in a single operation. organic-chemistry.org These reactions are prized for their operational simplicity, reduction of waste by minimizing intermediate purification steps, and their ability to quickly generate libraries of structurally diverse compounds. rsc.org Although this approach is less common than the stepwise synthesis for this specific class of compounds, it represents a modern and powerful alternative for accessing the triazole core. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound primarily focuses on the S-alkylation step. Key parameters that can be adjusted to maximize the yield and purity of the final product include the choice of base, solvent, reaction temperature, and reaction time.

Influence of Base: The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 4-methyl-4H-1,2,4-triazole-3-thiol, forming a more potent thiolate nucleophile. Common bases used for this purpose include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), carbonates (e.g., potassium carbonate, sodium carbonate), and acetates (e.g., sodium acetate). The choice of base can significantly impact the reaction rate and yield. Stronger bases can lead to faster reaction times but may also promote side reactions, while weaker bases may require more forcing conditions.

Table 1: Effect of Different Bases on Yield Reaction Conditions: 4-methyl-4H-1,2,4-triazole-3-thiol (1 mmol), 3-bromobenzyl bromide (1 mmol), Ethanol (20 mL), Reflux, 4 hours.

| Entry | Base (1.1 equiv) | Yield (%) |

| 1 | Sodium Hydroxide | 88 |

| 2 | Potassium Carbonate | 82 |

| 3 | Sodium Acetate | 75 |

| 4 | Triethylamine | 70 |

Influence of Solvent: The choice of solvent is crucial as it must dissolve the reactants and facilitate the nucleophilic substitution. Polar aprotic solvents like dimethylformamide (DMF) are often effective as they can solvate the cation of the base while leaving the thiolate anion relatively free to react. Alcohols, such as ethanol, are also commonly used and can act as both a solvent and a proton source for workup. The polarity and boiling point of the solvent will influence the reaction temperature and kinetics.

Table 2: Effect of Different Solvents on Yield Reaction Conditions: 4-methyl-4H-1,2,4-triazole-3-thiol (1 mmol), 3-bromobenzyl bromide (1 mmol), Sodium Hydroxide (1.1 equiv), Reflux, 4 hours.

| Entry | Solvent | Yield (%) |

| 1 | Dimethylformamide (DMF) | 92 |

| 2 | Ethanol | 88 |

| 3 | Acetonitrile | 85 |

| 4 | Tetrahydrofuran (THF) | 78 |

Influence of Temperature and Reaction Time: The reaction temperature is a critical parameter for controlling the rate of reaction. Many S-alkylation reactions of triazole-thiols are carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products. The optimal reaction time is typically determined by monitoring the progress of the reaction using thin-layer chromatography (TLC). The reaction is considered complete when the starting thiol is no longer detectable.

Table 3: Optimization of Temperature and Time Reaction Conditions: 4-methyl-4H-1,2,4-triazole-3-thiol (1 mmol), 3-bromobenzyl bromide (1 mmol), Sodium Hydroxide (1.1 equiv), DMF.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temperature | 24 | 65 |

| 2 | 60 | 6 | 85 |

| 3 | 80 | 3 | 92 |

| 4 | 100 | 3 | 90 |

Detailed Research Findings: Based on analogous synthetic procedures for S-substituted 1,2,4-triazoles, a highly optimized protocol for the synthesis of this compound would likely involve the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 3-bromobenzyl bromide. The reaction would be performed in a polar aprotic solvent such as DMF to ensure good solubility of the reactants and to facilitate the nucleophilic attack. The use of a strong, yet non-nucleophilic, base like sodium hydroxide or potassium carbonate would be employed in slight excess to ensure complete deprotonation of the thiol. The reaction temperature would be moderately elevated, for instance to 80°C, to achieve a high reaction rate without causing significant degradation. The progress of the reaction would be monitored by TLC, with typical reaction times ranging from 2 to 4 hours. Following the completion of the reaction, the product would be isolated by pouring the reaction mixture into ice water, which would precipitate the crude product. Further purification by recrystallization from a suitable solvent, such as ethanol, would then yield the final product in high purity.

Advanced Structural Elucidation and Conformational Analysis of 3 3 Bromobenzyl Thio 4 Methyl 4h 1,2,4 Triazole

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole. Techniques such as NMR, FT-IR, and mass spectrometry each offer unique insights into the molecular framework.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the environments of each proton and carbon atom can be mapped.

¹H-NMR Spectroscopy: The proton NMR spectrum provides a distinct signature for the molecule. The N-methyl group is expected to produce a sharp singlet in the aliphatic region. The methylene (B1212753) protons of the benzylthio group (S-CH₂) would also appear as a singlet, typically shifted slightly downfield due to the influence of the adjacent sulfur atom and aromatic ring. The proton on the C5 position of the triazole ring will resonate as a singlet in the aromatic region. The four protons of the 3-bromobenzyl group will exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon environments. The N-methyl carbon appears as a distinct signal in the upfield region. The S-CH₂ carbon signal is also found in the aliphatic portion of the spectrum. The triazole ring carbons (C3 and C5) resonate at characteristic downfield shifts, with the C3 carbon bonded to the sulfur atom appearing at a significantly different chemical shift than the C5 carbon. The six carbons of the bromophenyl ring will produce six distinct signals, with the carbon atom directly bonded to the bromine atom (C-Br) being identifiable by its characteristic chemical shift.

The following table outlines the anticipated NMR spectral data for the title compound, based on analyses of structurally similar 1,2,4-triazole (B32235) derivatives. rsc.orgmdpi.comurfu.rumdpi.comijrpc.comresearchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H-NMR Data (in CDCl₃, 400 MHz) | ¹³C-NMR Data (in CDCl₃, 100 MHz) | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| N-CH₃ (s, 3H) | ~3.5 - 3.7 | N-CH₃ | ~30 - 35 |

| S-CH₂ (s, 2H) | ~4.2 - 4.4 | S-CH₂ | ~35 - 40 |

| Triazole C5-H (s, 1H) | ~8.0 - 8.3 | Aromatic C-Br | ~122 - 124 |

| Aromatic C-H (m, 4H) | ~7.1 - 7.6 | Aromatic C-H | ~126 - 132 |

| Aromatic C-S-CH₂ | ~138 - 141 | ||

| Triazole C5 | ~145 - 148 | ||

| Triazole C3 | ~150 - 155 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum for this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=N stretching vibration of the triazole ring is a key indicator, typically found in the 1650-1550 cm⁻¹ region. researchgate.netresearchgate.net Other important vibrations include the N-N stretching of the triazole ring and the C-S stretching of the thioether linkage. ijrpc.comnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Medium |

| C=N Stretch (Triazole Ring) | 1650 - 1550 | Medium-Strong |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Variable |

| N-N Stretch (Triazole Ring) | 1150 - 1050 | Medium |

| C-Br Stretch | 700 - 500 | Strong |

| C-S Stretch | 750 - 600 | Weak-Medium |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀BrN₃S), the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a pair of signals of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. rsc.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places. Common fragmentation patterns for such molecules often involve the cleavage of the benzyl-sulfur bond, leading to fragments corresponding to the bromobenzyl cation and the triazole-thiolate portion of the molecule. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN₃S |

| Molecular Weight (for ⁷⁹Br) | 298.99 g/mol |

| Molecular Weight (for ⁸¹Br) | 300.99 g/mol |

| Key Fragmentation Ion (m/z) | [C₇H₆Br]⁺ (bromobenzyl cation) |

| Key Fragmentation Ion (m/z) | [C₃H₄N₃S]⁺ (methyl-triazole-thiol fragment) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as those containing a 4-substituted-5-((bromobenzyl)thio)-1,2,4-triazole core, allows for a reliable prediction of its solid-state characteristics. researchgate.net

Tautomeric Equilibria and Isomerism within the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring system is known for its susceptibility to prototropic tautomerism, typically existing in an equilibrium between 1H- and 4H-isomers. However, in this compound, the presence of the methyl group fixed at the N4 position precludes this common form of tautomerism. The structure is locked as a 4H-1,2,4-triazole derivative.

The more relevant tautomeric consideration pertains to its precursor, 4-methyl-4H-1,2,4-triazole-3-thiol. This precursor can theoretically exist in two tautomeric forms: the thione form (with a C=S double bond and an N-H proton) and the thiol form (with a C-S single bond and an S-H proton). mdpi.comsigmaaldrich.com It is well-established that in the solid state and in neutral solutions, the thione form is generally predominant for 3-mercapto-1,2,4-triazoles. The reaction of this precursor with 3-bromobenzyl bromide under basic conditions results in S-alkylation, effectively "trapping" the molecule in the thio-isomeric form, leading to the final thioether product. This selective S-alkylation, rather than N-alkylation, is a common and predictable outcome for this class of compounds. researchgate.net Therefore, the title compound exists as a single, stable thioether isomer without significant tautomeric equilibria under normal conditions.

Computational and Theoretical Investigations of 3 3 Bromobenzyl Thio 4 Methyl 4h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. This method is utilized to determine the optimized geometry, electronic properties, and spectroscopic features of 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.

The first step in a DFT study is typically the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this optimization is crucial to determine its most stable three-dimensional structure. The conformational landscape of the molecule is explored by rotating the flexible single bonds, such as the C-S and S-CH₂ bonds, to identify different conformers and their relative energies. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for a 1,2,4-Triazole (B32235) Derivative This table presents representative data for a similar 1,2,4-triazole derivative to illustrate the type of information obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-CH₂ | 1.85 Å |

| Bond Length | N-N (triazole) | 1.38 Å |

| Bond Angle | C-S-C | 102.5° |

| Dihedral Angle | C-S-C-C | 75.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the triazole ring, while the LUMO may be distributed over the bromobenzyl moiety.

Table 2: Representative Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative This table provides example data for a similar 1,2,4-triazole derivative to demonstrate the outputs of FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, on the other hand, represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms and the region around the bromine atom may exhibit positive potential.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational frequencies are valuable for the interpretation and assignment of experimental spectra. By comparing the calculated and experimental spectra, the accuracy of the computational model can be validated. For this compound, the calculated vibrational spectrum would show characteristic bands for the C-H, C=N, C-N, C-S, and C-Br stretching and bending modes, aiding in the structural characterization of the compound.

Table 3: Illustrative Calculated Vibrational Frequencies for a 1,2,4-Triazole Derivative This table presents example data for a similar 1,2,4-triazole derivative to illustrate the type of information obtained from vibrational frequency calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (triazole) | 1650-1550 |

| C-N stretch (triazole) | 1400-1300 |

| C-S stretch | 750-650 |

| C-Br stretch | 600-500 |

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. The chemical potential (μ) measures the escaping tendency of electrons from a system and is calculated as μ = (EHOMO + ELUMO) / 2. The chemical hardness (η) is a measure of the resistance to charge transfer and is calculated as η = (ELUMO - EHOMO) / 2. The chemical softness (S) is the reciprocal of hardness (S = 1 / η) and indicates the molecule's polarizability. For this compound, these descriptors would provide quantitative measures of its reactivity, with a higher chemical potential indicating a better electron donor and a lower hardness suggesting higher reactivity.

Table 4: Representative Quantum Chemical Descriptors for a 1,2,4-Triazole Derivative This table provides example data for a similar 1,2,4-triazole derivative to demonstrate the calculation of quantum chemical descriptors.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.04 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.81 |

| Chemical Softness (S) | 1 / η | 0.356 |

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species can be quantitatively described using global reactivity descriptors derived from Conceptual Density Functional Theory (DFT). These indices are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while ELUMO relates to its ability to accept electrons (electrophilicity). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ²/2η.

DFT calculations on related 1,2,4-triazole-thioether conjugates have been performed to determine these parameters. nih.govacs.org For instance, studies on 1,2,3-triazoles linked to 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives provide representative values that help in understanding the electronic nature of this class of compounds. nih.govacs.org These calculations show that such molecules possess distinct reactivity profiles governed by their frontier molecular orbitals.

Table 1: Calculated Global Reactivity Descriptors for a Representative 1,2,4-Triazole Derivative (Compound 7 from a referenced study)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.64 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.13 |

| Energy Gap | ΔE | 5.51 |

| Electronegativity | χ | 3.88 |

| Global Hardness | η | 2.75 |

| Global Softness | S | 0.36 |

| Electrophilicity Index | ω | 2.74 |

This data is for a related compound, 4-methyl-5-phenyl-3-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole, and is presented to illustrate the typical range of values for this molecular class as determined by DFT calculations. nih.govacs.org

Dipole Moments and Polarity

Computational methods, particularly DFT, are highly effective for calculating the dipole moment and visualizing the charge distribution within a molecule. Theoretical studies on 4-methyl-4H-1,2,4-triazole-3-thiol and its metal complexes have demonstrated the utility of DFT in predicting these properties. The calculation provides a precise value for the dipole moment and allows for the generation of Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for predicting non-covalent interactions and chemical reactivity. For this compound, the presence of electronegative nitrogen and sulfur atoms, along with the bromine atom, is expected to result in a significant dipole moment, rendering it a polar molecule.

Table 2: Calculated Dipole Moment for a Related 1,2,4-Triazole Precursor

| Compound | Method | Dipole Moment (μ) in Debye |

| 4-methyl-4H-1,2,4-triazole-3-thiol | DFT/B3LYP/TZVP | 4.31 |

This data is for a precursor molecule and is presented to illustrate the typical polarity of the 4-methyl-4H-1,2,4-triazole-3-thiol core.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: The single bonds in the thioether bridge and the benzyl (B1604629) group allow for rotational freedom. MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them.

Study Solvation Effects: By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can model how the solvent organizes around the solute. This includes the formation and dynamics of hydrogen bonds and other non-covalent interactions. Key parameters such as the Radial Distribution Function (RDF) can be calculated to understand the structure of the solvation shells.

Evaluate Structural Stability: The stability of the molecule's conformation in a solution can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of atomic positions over the course of the simulation. The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible.

While specific MD simulation studies on this compound were not identified, the methodology is widely applied to other heterocyclic compounds to understand their behavior in biological or chemical systems. nih.govrsc.org Such simulations would be invaluable for predicting its pharmacokinetic properties, such as membrane permeability and solubility, which are governed by its dynamic behavior and interactions with solvent molecules.

Mechanistic Insights into Biological Interactions of 3 3 Bromobenzyl Thio 4 Methyl 4h 1,2,4 Triazole Analogs

Target Identification and Binding Affinities through Molecular Docking Studies

Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of ligands with target macromolecules, providing critical insights into the initial stages of drug action. For 1,2,4-triazole (B32235) thioether derivatives, these studies have been instrumental in identifying potential enzyme targets and rationalizing their biological activities.

Prediction of Interactions with Enzymes (e.g., CYP51, TP, CDK4/6, Caspase-3, 5-lipoxygenase, GABA-AT)

Docking studies have predicted that 1,2,4-triazole analogs can interact with a diverse range of enzymes implicated in various pathological conditions.

CYP51 (Lanosterol 14α-demethylase): As a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, CYP51 is a primary target for azole antifungals. beilstein-journals.orgyoutube.com Molecular docking studies consistently show that triazole derivatives, including thioether analogs, fit effectively into the active site of CYP51. nih.gov The nitrogen atom at the 4-position of the triazole ring is predicted to coordinate with the heme iron atom in the enzyme's active site, a key interaction for inhibitory activity. beilstein-journals.org

TP (Thymidine Phosphorylase): This enzyme is a target for anti-tumor agents due to its role in angiogenesis. nih.govmdpi.com Molecular docking of bis-1,2,4-triazole compounds has revealed significant interactions within the TP active site, suggesting their potential as potent inhibitors. nih.govmdpi.com

CDK4/6 (Cyclin-Dependent Kinases 4/6): These kinases are key regulators of the cell cycle, and their inhibition is a strategy in cancer therapy. Computational approaches have been used to identify novel CDK4/6 inhibitors from various chemical libraries. nih.govresearchgate.net While not specific to the title compound, docking studies have shown that triazole-containing scaffolds can bind to the ATP-binding pocket of CDKs. nih.gov

Caspase-3: This enzyme is a major executioner caspase in the apoptosis pathway. plos.org Docking studies on 1,2,3-triazole hybrids have been performed to suggest possible binding modes at the caspase-3 active site, aiming to develop antiapoptotic agents. plos.orgnih.gov

5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. uobaghdad.edu.iq Certain 1,2,4-triazole analogs have been evaluated as inhibitors of 5-LOX, with docking studies helping to understand their interaction with the enzyme's active site. nih.gov

GABA-AT (GABA-Aminotransferase): This enzyme is a target for anticonvulsant drugs. Molecular docking studies of specific 1,2,4-triazole derivatives with the GABA-AT protein have been conducted, with results showing promising binding fitness values, suggesting a potential for interaction. nih.gov

Hydrogen Bonding and Hydrophobic Interactions at Active Sites

The stability of the ligand-enzyme complex is determined by a network of non-covalent interactions. For 1,2,4-triazole analogs, both hydrogen bonding and hydrophobic interactions are crucial for binding to target active sites.

Molecular docking analyses reveal that the nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors, forming critical connections with amino acid residues in the enzyme's active site. mdpi.com For example, docking of a 1,2,4-triazole thioether derivative with the bacterial FtsZ enzyme showed hydrogen bond formation with residues GLU-296, ARG-301, LYS-188, ASP-29, and GLY-30. nih.gov Similarly, studies on bis-1,2,4-triazoles as thymidine (B127349) phosphorylase inhibitors identified interactions with nine different amino acids. mdpi.com

Elucidation of Molecular and Cellular Mechanisms of Action (based on in vitro studies)

In vitro studies provide experimental validation for the mechanisms predicted by computational models, detailing the molecular and cellular consequences of the compound's interaction with its target.

Modulation of Specific Biological Pathways

The primary antifungal mechanism of action for azole compounds, including 1,2,4-triazole derivatives, is the disruption of the ergosterol biosynthesis pathway. beilstein-journals.orgresearchgate.net By inhibiting CYP51, these compounds block the conversion of lanosterol (B1674476) to ergosterol, leading to the depletion of this essential fungal cell membrane component and the accumulation of toxic sterol intermediates. beilstein-journals.orgresearchgate.net This compromises membrane integrity and function, ultimately inhibiting fungal growth. beilstein-journals.orgyoutube.com A secondary mechanism has also been proposed where the accumulation of sterol intermediates, caused by triazole-mediated inhibition of CYP51, induces a negative feedback loop that regulates HMG-CoA reductase (Hmg1), the rate-limiting enzyme in the pathway. nih.gov

In the context of antibacterial action, studies on 1,2,4-triazole thioether derivatives suggest that they may target the bacterial cell division protein FtsZ. nih.gov Furthermore, related thiosemicarbazides, which are precursors to 1,2,4-triazoles, have been identified as potential allosteric inhibitors of d-alanyl-d-alanine (B1587853) ligase (Ddl), an enzyme essential for bacterial cell wall synthesis. mdpi.com

Effects on Cellular Components (e.g., Bacterial Membrane Permeability, Extracellular Polysaccharide Content)

The molecular interactions of 1,2,4-triazole analogs manifest in observable changes at the cellular level. In vitro studies on the antifungal effects of a (Z)-1,2,4-triazole derivative demonstrated significant morphological damage to fungal cells. Scanning electron microscopy revealed that the compound caused the mycelia of Rhizoctonia solani to become wizened and wrinkled, indicating severe cellular stress and disruption of cell wall or membrane integrity. nih.gov

While the direct effects of 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole analogs on bacterial membrane permeability and extracellular polysaccharide content have not been extensively detailed in the available literature, the proposed mechanisms targeting cell wall and cell division components suggest that such effects are plausible areas for future investigation. mdpi.comnih.gov

In Vitro Efficacy against Relevant Biological Systems (e.g., specific microbial strains, enzyme assays)

The biological activity of 1,2,4-triazole derivatives has been quantified through various in vitro assays, confirming their efficacy against specific enzymes and microbial strains. These assays provide critical data, such as IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, which are essential for evaluating the potency of these compounds.

Numerous studies have demonstrated the potent in vitro antimicrobial activity of 1,2,4-triazole thioether derivatives. Benzylthio analogs of fluconazole (B54011), for instance, have shown a better activity profile than fluconazole against several Candida isolates, including fluconazole-resistant strains. mdpi.com Other derivatives have exhibited significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

Enzyme inhibition assays have corroborated the findings from docking studies. Various 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against enzymes like thymidine phosphorylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar to low-micromolar range.

Table 1: In Vitro Enzyme Inhibition by 1,2,4-Triazole Analogs

| Compound Series | Target Enzyme | Reported IC₅₀ (μM) |

|---|---|---|

| 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |

| 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (12d) | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 |

| 5,5'-Butane-1,4-diylbis(4-ethyl-3-[(3-methylbut-2-en-1-yl)sulfanyl])-4H-1,2,4-triazole (Compound 2) | Thymidine Phosphorylase (TP) | 40.10 ± 1.25 |

| 5,5'-Butane-1,4-diylbis(4-(4-nitrophenyl)-3-[(3-methylbut-2-en-1-yl)sulfanyl])-4H-1,2,4-triazole (Compound 6) | Thymidine Phosphorylase (TP) | 41.30 ± 0.15 |

| Indanone derivative (from Fernandoa adenophylla) | Thymidine Phosphorylase (TP) | 1.8 ± 0.5 |

| 1,2,4-Triazole-3-thione derivative (CP 57) | Metallo-β-lactamase (NDM-1) | 1.9 ± 0.1 |

Table 2: In Vitro Antimicrobial Activity of 1,2,4-Triazole Analogs

| Compound/Analog Type | Microorganism | Activity (MIC or Inhibition Zone) |

|---|---|---|

| Benzylthio analog of fluconazole (8b) | Candida albicans (Fluconazole-resistant) | MIC: 0.25 μg/mL |

| Benzylthio analog of fluconazole (8e) | Candida parapsilosis (Fluconazole-resistant) | MIC: 0.063 μg/mL |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | MIC: 0.264 mM |

| 1,2,4-triazol-3-carbohydrazide derivative (6g) | Pseudomonas aeruginosa | MIC: 0.5 µg/mL |

| 1,2,4-triazol-3-carbohydrazide derivative (7i) | Bacillus cereus | MIC: 0.5 µg/mL |

| Fluorobenzoylthiosemicarbazide derivative (15a) | Staphylococcus aureus (MRSA) | MIC: 7.82 - 31.25 μg/mL |

| Menthol-derived 1,2,4-triazole-thioether (5b) | Physalospora piricola | 93.3% inhibition at 50 μg/mL |

| Triazole derivative (A1) | Candida albicans (Fluconazole-resistant) | MIC: 1.0 µg/mL |

Structure Activity Relationship Sar Studies for 3 3 Bromobenzyl Thio 4 Methyl 4h 1,2,4 Triazole and Its Derivatives

Impact of Substituent Modifications on Electronic and Steric Properties

The biological activity of 1,2,4-triazole (B32235) thioether derivatives is profoundly influenced by the nature and position of substituents on the benzyl (B1604629) and triazole rings. These modifications alter the electronic and steric properties of the molecule, which in turn affect its interaction with biological targets. mdpi.comnih.gov

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a significant role. For instance, the presence of a bromine atom at the meta-position of the benzyl ring, as in the parent compound, introduces a strong electron-withdrawing effect through induction, alongside a weaker electron-donating resonance effect. This modification significantly alters the electron density distribution across the molecule. mdpi.com Studies on similar heterocyclic compounds have shown that electron-withdrawing groups can enhance the binding affinity to biological receptors or enzymes. nih.gov Conversely, introducing electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase electron density and may favor different types of interactions. The position of these substituents (ortho, meta, para) is also critical, as it dictates the extent of their electronic influence on the thioether linkage and the triazole core. nih.gov

The table below summarizes the general effects of different substituents on the benzyl ring of 1,2,4-triazole thioether derivatives based on established SAR principles.

| Substituent (R) on Benzyl Ring | Position | Predominant Electronic Effect | General Steric Effect | Potential Impact on Activity |

| -Br | meta, para | Electron-withdrawing | Moderate | Often enhances activity nih.gov |

| -Cl | ortho, para | Electron-withdrawing | Moderate | Can increase activity nih.gov |

| -F | ortho | Electron-withdrawing | Small | May improve binding affinity frontiersin.orgdoaj.org |

| -NO₂ | para | Strongly Electron-withdrawing | Moderate | Can affect binding to targets researchgate.net |

| -CH₃ | ortho, para | Electron-donating | Moderate | Can enhance hydrophobic interactions nih.govnih.gov |

| -OCH₃ | para | Electron-donating (resonance) | Moderate | Potency can be increased nih.gov |

Correlation of Quantum Chemical Parameters with Biological Activity Profiles

Quantum chemical calculations provide valuable insights into the relationship between the electronic structure of a molecule and its biological activity. Parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. researchgate.net

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. irjweb.com A high EHOMO value indicates a greater tendency to donate electrons to an appropriate acceptor molecule, while a low ELUMO value suggests a higher affinity for accepting electrons. researchgate.net These parameters are crucial for understanding charge transfer interactions between a drug molecule and its biological target.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov A small energy gap implies that a molecule is more reactive and requires less energy for electronic transitions, which can correlate with higher biological activity. nih.govnih.gov Conversely, a large energy gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com Studies have shown that these quantum parameters can be successfully correlated with various biological activities, including antifungal, antibacterial, and enzyme inhibition profiles of 1,2,4-triazole derivatives. researchgate.net

Other quantum chemical descriptors that often correlate with biological activity include:

Dipole Moment (µ): Influences polar interactions and solubility.

Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The ability to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between the molecule and its environment. researchgate.net

The following table illustrates the typical correlation between quantum chemical parameters and the potential biological activity of a compound series.

| Quantum Parameter | Correlation with Biological Activity | Rationale |

| EHOMO | Higher energy can correlate with increased activity. | Indicates a better electron-donating capability. researchgate.net |

| ELUMO | Lower energy can correlate with increased activity. | Indicates a better electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | A smaller gap often correlates with higher activity. | Suggests higher chemical reactivity and polarizability. researchgate.netnih.gov |

| Dipole Moment (µ) | Can positively or negatively correlate depending on the target's polarity. | Affects binding through electrostatic interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework and Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. rsc.orgresearchgate.net

Theoretical Framework: The QSAR approach involves several key steps:

Data Set Selection: A series of structurally diverse compounds with experimentally determined biological activities (the training set) is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. tandfonline.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation and by using an external test set of compounds not included in the model development. nih.gov

Application: QSAR models have been widely applied to 1,2,4-triazole derivatives to predict their activity and guide the synthesis of new, more potent analogs. researchgate.netrsc.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the antifungal activity of menthol-derived 1,2,4-triazole-thioethers. nih.govnih.gov These models generate contour maps that visualize the regions around the molecule where steric bulk or specific electronic properties (positive or negative charges) are favorable or unfavorable for activity. This information is invaluable for understanding the specific structural requirements for potent biological action. frontiersin.orgdoaj.org

By developing a robust QSAR model, researchers can:

Predict the biological activity of newly designed compounds before their synthesis, saving time and resources. rsc.org

Identify the most important molecular properties that govern the activity. nih.gov

Understand the mechanism of action at a molecular level.

Rational Design Principles for Enhanced Specificity and Potency

The insights gained from SAR, quantum chemical studies, and QSAR modeling converge to establish rational design principles for developing new derivatives of 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole with improved potency and specificity.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core 1,2,4-triazole-thioether scaffold can be modified or replaced with other heterocyclic systems known to possess similar biological activities. Bioisosteric replacement of the bromine atom with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., -CN, -CF₃) can fine-tune the electronic and steric profile of the molecule to enhance target interaction. mdpi.com

Substituent Optimization: Based on SAR and QSAR contour maps, substituents on the benzyl ring can be strategically chosen. For instance, if a QSAR model indicates that a sterically bulky, electropositive group at the para-position is beneficial, derivatives incorporating such features can be synthesized. frontiersin.org The goal is to maximize favorable interactions (hydrophobic, hydrogen bonding, electrostatic) with the target protein or enzyme.

Conformational Restriction: Introducing conformational rigidity into the molecule, for example by incorporating cyclic structures or double bonds, can lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the target, potentially leading to a significant increase in affinity and potency.

Target-Specific Design: As the specific biological target is identified (e.g., an enzyme like cytochrome P450 14α-demethylase for antifungal activity), molecular docking simulations can be employed. nih.govrsc.org These simulations predict the binding mode of the ligand within the active site of the target, allowing for the design of modifications that enhance specific interactions with key amino acid residues, thereby improving both potency and selectivity. researchgate.net The rational design process is an iterative cycle of design, synthesis, and biological testing, guided by computational models and a deep understanding of structure-activity relationships. researchgate.netnih.gov

Advanced Derivatization and Functionalization Strategies for 3 3 Bromobenzyl Thio 4 Methyl 4h 1,2,4 Triazole

Synthesis of Analogs with Varied Substituents at the Triazole Core

The synthesis of analogs of 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole can be systematically approached by modifying the substituents at the C3, N4, and C5 positions of the 4H-1,2,4-triazole core. The foundational structure is typically assembled from key precursors like hydrazides, isothiocyanates, and primary amines, allowing for considerable structural diversity.

A common and versatile method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core involves the cyclization of 1,4-disubstituted thiosemicarbazides in a basic medium. By selecting different starting materials, a wide range of analogs can be generated. For instance, beginning with different carboxylic acid hydrazides and reacting them with various isothiocyanates allows for the introduction of diverse groups at what will become the C5 and N4 positions of the triazole ring, respectively. The subsequent S-alkylation of the resulting triazole-3-thiol with an appropriate electrophile, such as 3-bromobenzyl bromide, completes the synthesis.

Variations can be introduced at several key positions:

N4-Position: The methyl group at the N4 position can be replaced with other alkyl or aryl groups by using different primary amines in the initial formation of the thiosemicarbazide (B42300) precursor or during cyclization steps. For example, reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with various aliphatic or aromatic primary amines can yield a series of N-substituted triazoles. nih.gov

C5-Position: The substituent at the C5 position, which is implicitly a hydrogen in the parent name but often substituted in practice, can be varied by starting the synthesis with different carboxylic acid hydrazides. For instance, using furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide leads to furan (B31954) or benzyl (B1604629) groups at the C5 position, respectively. nih.gov

S-Substituent: The 3-bromobenzyl group attached to the sulfur atom can be readily exchanged by employing different alkylating agents in the final step. Alkyl halides such as methyl iodide, allyl chloride, or other substituted benzyl chlorides can be used to introduce a variety of moieties at this position. nih.gov

The table below summarizes potential synthetic modifications to generate analogs of the core structure.

Table 1: Synthetic Strategies for Generating Analogs with Varied Substituents

| Position to Modify | Precursor to Vary | Example of Alternative Precursor | Resulting Analog Structure |

|---|---|---|---|

| N4 | Primary Amine (e.g., Methylamine) | Ethylamine, Aniline | 4-Ethyl or 4-Phenyl-1,2,4-triazole derivative |

| C5 | Carboxylic Acid Hydrazide | Benzoic Acid Hydrazide | 5-Phenyl-1,2,4-triazole derivative |

| Thioether (S-R) | Alkylating Agent (e.g., 3-Bromobenzyl bromide) | 4-Fluorobenzyl chloride | 3-((4-Fluorobenzyl)thio) derivative |

Introduction of Diverse Chemical Moieties (e.g., Amino Acids, Other Heterocycles)

Functionalization of the this compound structure by introducing diverse chemical moieties like amino acids or other heterocyclic rings can significantly alter its biological properties. These modifications are typically achieved by leveraging reactive handles on the core molecule or its precursors.

Introduction of Amino Acid Fragments: Amino acid moieties can be incorporated into triazole derivatives to enhance biological interactions and solubility. A common strategy involves creating a carboxylic acid functionality on the parent molecule, which can then be coupled with the amine group of an amino acid or its ester derivative. For example, if the 3-bromobenzyl group were replaced with a 3-(carboxymethyl)benzyl group, standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) could be used to form an amide bond with various amino acids. nih.gov This approach allows for the systematic introduction of a library of amino acids, enabling fine-tuning of the molecule's properties. nih.gov

Introduction of Other Heterocycles: Coupling the triazole core to other heterocyclic systems is a widely used strategy in medicinal chemistry to access novel chemical space and biological activities. Several synthetic routes can achieve this:

Cyclization of Precursors: New heterocyclic rings can be formed by the cyclization of functionalized triazole precursors. For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be condensed with aldehydes to form Schiff bases, which are then cyclized with reagents like thioglycolic acid to generate thiazolidinone rings attached to the triazole. mdpi.com

Coupling Reactions: Pre-formed heterocyclic rings can be attached to the triazole scaffold. This can be accomplished by starting with acylthiosemicarbazides which can be cyclized under acidic conditions to form 1,3,4-thiadiazoles or under basic conditions to form 1,2,4-triazoles, thereby creating linked heterocyclic systems. phenomenex.comnih.gov

Bioisosteric Replacement: In some cases, the triazole ring itself can be part of a larger, fused heterocyclic system like thiazolo[3,2-b] nih.govphenomenex.comacs.orgtriazoles, which are bioisosteres of imidazo[2,1-b] nih.govacs.orgresearchgate.netthiadiazoles. pentelutelabmit.com

The table below illustrates examples of moieties that can be introduced and the common synthetic methods employed.

Table 2: Strategies for Introducing Diverse Chemical Moieties

| Moiety to Introduce | Functional Group on Triazole Scaffold | Coupling/Reaction Strategy | Resulting Conjugate |

|---|---|---|---|

| Amino Acid (e.g., Glycine) | Carboxylic Acid | EDCI/HOBt Amide Coupling | Triazole-linker-Amide-Glycine |

| Thiadiazole | Acylthiosemicarbazide Precursor | Acid-catalyzed Cyclization | 1,2,4-Triazole (B32235) linked to 1,3,4-Thiadiazole |

| Thiazolidinone | 4-Amino group | Condensation with Aldehyde, then Cyclization with Thioglycolic Acid | Triazole with N4-linked Thiazolidinone |

| Naphthyl Group | Thiol Group | Alkylation with Halomethylnaphthalene | S-Naphthylmethyl derivative |

Strategies for Chiral Synthesis and Stereoisomer Separation

The introduction of chirality into this compound derivatives can be crucial for optimizing interactions with biological targets. Chirality can be introduced either through asymmetric synthesis or by separating enantiomers from a racemic mixture.

Chiral Synthesis:

Chiral Pool Synthesis: One of the most direct methods is to use enantiomerically pure starting materials. For instance, if a chiral center is desired in the substituent attached to the sulfur atom, one could start with a chiral alkylating agent, such as an enantiopure substituted phenylethyl bromide. Similarly, chiral amines or carboxylic acid hydrazides can be used to install chirality at the N4 or C5 positions, respectively.

Asymmetric Catalysis: For reactions that create a stereocenter, an asymmetric catalyst can be employed to favor the formation of one enantiomer over the other. For the S-alkylation of the triazole-3-thiol, a chiral phase-transfer catalyst could potentially be used to direct the approach of the 3-bromobenzyl bromide to one face of the sulfur atom, although this is a challenging transformation to control. More commonly, stereocenters are installed in precursors using well-established asymmetric reactions before the triazole ring is formed. nih.gov

Stereoisomer Separation: When a synthesis results in a mixture of enantiomers or diastereomers, separation is required to obtain stereochemically pure compounds.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for the analytical and preparative separation of enantiomers. Chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose, can differentiate between enantiomers, allowing for their resolution. nih.govphenomenex.com The choice of mobile phase (normal, reversed, or polar organic) and additives can be optimized to achieve baseline separation. nih.govresearchgate.net

Diastereomeric Salt Formation: If the molecule contains a basic or acidic functional group, it can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomers.

Circular Dichroism (CD) Spectroscopy: While not a separation technique itself, CD spectroscopy is a high-throughput method used to determine the enantiomeric excess (ee) of chiral samples, which is essential for monitoring the success of a chiral synthesis or separation. rsc.org

Bioconjugation and Prodrug Design Concepts (Theoretical)

Bioconjugation Concepts: Bioconjugation involves covalently linking a molecule, such as this compound, to a larger biomolecule like a protein, peptide, or nucleic acid. This strategy can be used to direct the small molecule to a specific biological location, improve its pharmacokinetic profile, or use it as a probe to study biological systems.

The 3-bromobenzyl moiety of the title compound provides a key reactive handle for bioconjugation. The aryl bromide can participate in various coupling reactions. A particularly effective strategy would be to leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to attach a linker molecule. This linker could terminate in a bioorthogonal functional group, such as an azide (B81097) or an alkyne for "click chemistry," or an activated ester for reaction with lysine (B10760008) residues on a protein.

Alternatively, the aryl bromide could be a substrate for nucleophilic aromatic substitution (SNAr) if additional electron-withdrawing groups are present on the ring, allowing direct conjugation with nucleophiles like cysteine thiols on a protein. nih.govnih.gov

Prodrug Design Concepts: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. This approach can be used to overcome issues such as poor solubility, instability, or non-specific toxicity.

For this compound, several theoretical prodrug strategies could be envisioned:

Thioether Oxidation: The thioether linkage is susceptible to oxidation in vivo by reactive oxygen species (ROS). Oxidation to the corresponding sulfoxide (B87167) or sulfone would significantly alter the molecule's polarity and electronic properties. If the biological activity depends on the thioether, this metabolic transformation could serve as an inactivation pathway. Conversely, a prodrug could be designed where the active form is the sulfoxide, which is generated at a site of high oxidative stress, such as in certain cancer cells. acs.org

Cleavable Promoieties: The thiol group of the precursor 4-methyl-4H-1,2,4-triazole-3-thiol could be masked with a promoiety that is cleaved enzymatically in vivo. For instance, creating a thioester or a δ-thiolactone could generate a more stable and potentially more orally bioavailable prodrug. nih.gov These linkages are often designed to be hydrolyzed by esterases in the plasma to release the active thiol-containing drug.

Bioreductive Prodrugs: If the compound were modified to include a group that is stable under normal physiological conditions but cleaved under reducing conditions (e.g., in a hypoxic tumor environment), a targeted drug release could be achieved. For example, linking the triazole via a disulfide bond to a carrier molecule could create a prodrug that releases the active agent upon reduction by intracellular glutathione (B108866) or thioredoxin reductase. acs.org

Potential Conceptual Applications in Chemical Biology and Material Science

Development of Chemical Probes for Biological Target Validation

Small-molecule chemical probes are essential tools for exploring protein functions and validating their roles in disease. nih.govaacrjournals.org A high-quality chemical probe must exhibit potency, selectivity, and evidence of target engagement in cellular systems. aacrjournals.org The 1,2,4-triazole (B32235) scaffold is a frequent component in biologically active molecules, making derivatives like 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole attractive starting points for probe development. tandfonline.comresearchgate.net

To serve as a chemical probe, a molecule with known biological activity against a specific target can be modified. This often involves incorporating a reporter tag (like a fluorescent group) or a reactive group for covalent labeling, a process such as photoaffinity labeling, without significantly disrupting the molecule's ability to bind to its target. researchgate.net The structure of this compound offers several positions for such modifications. The bromobenzyl ring, for instance, could be functionalized to attach necessary moieties for target identification and validation experiments. Given the broad bioactivity of triazoles, this compound could conceptually be developed into a probe to investigate the function of novel enzymes or receptor proteins, thereby linking a specific protein target to a cellular phenotype. nih.gov

Lead Compound Identification for Novel Biological Modulators

A lead compound is a chemical starting point for the development of new drugs. The 1,2,4-triazole nucleus is a key structural feature in numerous therapeutic agents, and its derivatives are actively explored for novel biological activities. mdpi.compreprints.org Compounds incorporating this scaffold have shown a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govzsmu.edu.ua

The family of 1,2,4-triazole thioethers, to which this compound belongs, has been specifically identified as a source of potential biological modulators. For example, certain pyrimidine (B1678525) triazole thioether derivatives have been identified as potent antagonists of Toll-like receptor 5 (TLR5) signaling, representing a promising avenue for therapeutics targeting this protein-protein interaction. researchgate.net Other studies have highlighted triazole-containing hybrids as potential leads for anticancer agents by targeting enzymes like c-Met kinase or inducing apoptosis. nih.govresearchgate.net The combination of the triazole ring with other heterocyclic systems can lead to compounds with potent and selective biological effects, making this structural class a rich source for identifying lead compounds for various therapeutic targets. mdpi.comresearchgate.net

Table 1: Examples of Biological Activities of 1,2,4-Triazole Derivatives

| Compound Class | Biological Target/Activity | Example Application | Reference(s) |

|---|---|---|---|

| Triazole-Thiadiazole Hybrids | Anticancer | Induction of apoptosis in cancer cell lines | nih.gov |

| Pyrimidine Triazole Thioethers | TLR5 Antagonist | Inhibition of TLR5/flagellin complex formation | researchgate.net |

| Thiopyrimidine-Triazole Conjugates | c-Met Kinase Inhibitor | Selective inhibition of c-Met for cancer therapy | nih.gov |

| 1,2,4-Triazole Scaffolds | Anticancer | Growth inhibition in various cancer cell lines | researchgate.netresearchgate.net |

Conceptual Roles in Agrochemical Development (e.g., Fungicidal Agents, Bactericides)

The 1,2,4-triazole moiety is a cornerstone of modern agrochemical research, forming the backbone of numerous widely used fungicides, herbicides, and insecticides. rjptonline.orgarkema.com Triazole fungicides, in particular, are known for their broad-spectrum activity, typically acting by inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov

Derivatives of 1,2,4-triazole thioether have demonstrated significant potential as agricultural antimicrobial agents. acs.orgnih.gov Research has shown that these compounds can exhibit potent fungicidal and antibacterial activities against a range of plant pathogens. For instance, novel 1,2,4-triazole thioether derivatives have shown excellent activity against the fungus Rhizoctonia solani and the bacterium Xanthomonas oryzae pv. oryzae (Xoo), a major cause of rice bacterial blight. acs.org Other studies on related structures have found strong efficacy against pathogens like Botrytis cinerea and Pseudomonas syringae. nih.govnih.gov The structural features of this compound align with those of known agrochemical fungicides and bactericides, suggesting its potential as a scaffold for developing new crop protection agents. researchgate.net

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Thioether Derivatives Against Plant Pathogens

| Pathogen | Compound Type | Activity Noted | Reference(s) |

|---|---|---|---|

| Xanthomonas oryzae pv. oryzae (Xoo) | 1,2,4-Triazole thioether derivative | EC₅₀ value of 18.8 μg/mL, superior to commercial bismerthiazol | acs.org |

| Rhizoctonia solani | 1,2,4-Triazole thioether derivative | 80.8% inhibition at 50 μg/mL, comparable to chlorothalonil | acs.org |

| Pseudomonas syringae pv. actinidiae (PSA) | 1,2,4-Triazole thioether derivative | EC₅₀ of 9.34 μg/mL, superior to thiodiazole copper | nih.gov |

| Botrytis cinerea | 1,2,4-Triazolo trifluoromethylpyrimidine thioether | Significant antifungal activity noted | nih.gov |

Theoretical Consideration in Functional Materials (e.g., Corrosion Inhibitors, Energetic Materials)

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and sulfur, especially those with aromatic rings, are well-established as effective corrosion inhibitors for various metals and alloys. nih.govencyclopedia.pub The 1,2,4-triazole ring system is particularly effective due to the presence of three nitrogen atoms and π-electrons. ijcsi.pro These features facilitate the adsorption of the molecule onto a metal surface, forming a protective film that shields the metal from corrosive environments. nih.govijcsi.pro

The mechanism of inhibition involves the interaction between the unshared electron pairs on the nitrogen and sulfur atoms and the π-electrons of the triazole and benzyl (B1604629) rings with the vacant d-orbitals of the metal atoms. ijcsi.pro This leads to the formation of a coordinated barrier through both physical (electrostatic) and chemical adsorption. sdit.ac.inktu.lt The presence of the thioether linkage and the additional aromatic ring in this compound would theoretically enhance its ability to adsorb onto metal surfaces like carbon steel or aluminum brass, making it a conceptually strong candidate for a corrosion inhibitor in acidic or neutral saline media. ktu.ltnih.govbohrium.com

Energetic Materials

Nitrogen-rich heterocyclic compounds are of great interest in the design of high-energy density materials (HEDMs). rsc.orgmdpi.com The high nitrogen content contributes to a large positive heat of formation, which releases a significant amount of energy upon decomposition, primarily into environmentally benign dinitrogen (N₂) gas. rsc.orgenergetic-materials.org.cn The 1,2,4-triazole ring is a remarkable framework for developing such materials due to its high nitrogen content, thermal stability, and potential for creating dense crystal structures. rsc.orgresearchgate.net

By incorporating energetic functional groups (like nitro groups) or by creating fused-ring systems, the energy density and stability of triazole-based compounds can be significantly enhanced. mdpi.comrsc.org For example, linking pyrazole (B372694) and triazole rings or creating azo-linked triazoles has produced materials with detonation properties superior to conventional explosives like RDX and TATB, while maintaining high thermal stability. researchgate.netrsc.org While this compound itself is not designed as an energetic material, its core triazole structure is a fundamental building block in this field, illustrating the versatility of this heterocyclic system in the development of advanced functional materials. acs.orgmdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues

Elucidation of Additional Molecular Targets and Pathways

The broad spectrum of biological activities associated with 1,2,4-triazole (B32235) derivatives suggests that 3-((3-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazole could interact with a variety of molecular targets. Future research should focus on a systematic screening of this compound against a panel of enzymes and receptors known to be modulated by similar heterocyclic structures.

Table 1: Potential Molecular Targets for this compound Based on Analogous Compounds

| Target Class | Specific Examples | Rationale |

| Enzymes | Thymidine (B127349) Phosphorylase, Cytochrome P450-dependent enzymes | Triazole derivatives have shown inhibitory activity against these enzymes, which are implicated in cancer and fungal infections, respectively. nih.gov |

| Receptors | G-protein coupled receptors (GPCRs) | The structural motifs present in the compound are common in ligands for various GPCRs. |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Many kinase inhibitors incorporate heterocyclic scaffolds similar to the 1,2,4-triazole ring. |

Initial investigations could involve broad-based phenotypic screening to identify potential therapeutic areas, such as antimicrobial, anticancer, or anti-inflammatory activities. Following the identification of a biological effect, target deconvolution studies would be essential. Techniques like affinity chromatography, chemical proteomics, and molecular docking can be employed to identify the specific protein targets. nih.govekb.egijper.orgpnrjournal.comuobaghdad.edu.iq Once a target is identified, further studies will be necessary to elucidate the downstream signaling pathways affected by the compound's binding.

Application of Advanced Computational Methods (e.g., AI-driven drug discovery, enhanced molecular dynamics)

Computational approaches are poised to significantly accelerate the exploration of this compound and its analogs.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on large datasets of known bioactive molecules to predict the potential biological activities of novel compounds. nih.govgithub.ioijcrt.orgresearchgate.net For the compound , predictive models could be developed to:

Predict Bioactivity: Screen virtual libraries of derivatives for potential efficacy against various diseases. ijcrt.orgnih.gov

Optimize Structure-Activity Relationships (SAR): Identify key structural modifications that could enhance potency and selectivity.

Assess ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity profiles to guide the selection of promising candidates for further development.

Enhanced Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the binding of this compound to its molecular targets. These simulations can help to:

Determine Binding Modes: Visualize the precise interactions between the ligand and the protein's active site.

Calculate Binding Free Energies: Quantify the strength of the interaction, providing a theoretical basis for the compound's potency.

Identify Key Residues: Pinpoint the specific amino acids in the target protein that are crucial for binding.

Green Chemistry and Sustainable Synthetic Approaches for Analog Libraries

The synthesis of a library of analogs based on the this compound scaffold will be crucial for exploring its full therapeutic potential. Employing green and sustainable chemistry principles in this process is of paramount importance to minimize the environmental impact.

Table 2: Green Chemistry Approaches for Triazole Synthesis

| Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times and increased yields. rsc.orgmdpi.compnrjournal.comresearchgate.netresearchgate.net | Faster reactions, higher yields, often solvent-free or with reduced solvent use. |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion. This allows for better control over reaction parameters and safer handling of hazardous intermediates. rsc.orgresearchgate.netnih.govacs.orgakjournals.com | Improved safety, scalability, and reproducibility. |

| Photocatalysis | Uses light energy to drive chemical reactions, often with the aid of a photocatalyst. This can enable novel transformations under mild conditions. mdpi.comresearchgate.netrsc.orgrsc.org | Mild reaction conditions, use of renewable energy sources. |

Future synthetic efforts should focus on developing one-pot or multicomponent reactions to improve efficiency and reduce waste. The use of environmentally benign solvents and recyclable catalysts should also be prioritized.

Exploration of Novel Bioconjugation Strategies

Bioconjugation, the process of linking a molecule to another biomolecule, can be a powerful tool to enhance the therapeutic properties of this compound.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile method for forming stable triazole linkages. nih.govnih.govresearchgate.netacs.orgresearchgate.net This strategy could be employed to:

Attach Targeting Moieties: Conjugate the triazole compound to antibodies or peptides that specifically recognize cancer cells, thereby creating a targeted drug delivery system.

Improve Pharmacokinetics: Link the compound to polymers like polyethylene (B3416737) glycol (PEG) to increase its solubility and circulation half-life.

Develop Diagnostic Probes: Incorporate fluorescent dyes or other imaging agents to visualize the compound's distribution in biological systems.